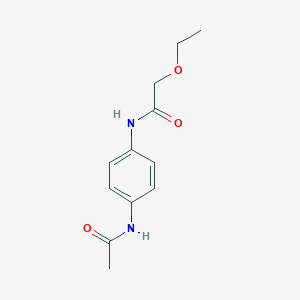

N-(4-acetamidophenyl)-2-ethoxyacetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-2-ethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYYRSFPNXOSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass) of N-(4-acetamidophenyl)-2-ethoxyacetamide

[1][2]

Compound Identity & Structural Context[2][3][4][5][6][7][8][9][10][11]

-

IUPAC Name: N-[4-(acetylamino)phenyl]-2-ethoxyacetamide[1][2]

-

Molecular Formula:

-

Molecular Weight: 236.27 g/mol [1]

-

Core Scaffold: 1,4-Diaminobenzene (p-phenylenediamine)[1][2]

-

Key Functional Groups:

Structural Logic

The molecule exhibits

Synthesis Protocol (Authoritative Workflow)

To ensure spectral data accuracy, one must understand the genesis of the sample.[2] The following protocol is the standard method for generating high-purity N-(4-acetamidophenyl)-2-ethoxyacetamide for reference standards.

Reaction Scheme

Reagents: 4-Aminoacetanilide (Starting Material), Ethoxyacetyl chloride (Acylating agent), Triethylamine (Base), Dichloromethane (DCM).

Mechanism: Nucleophilic acyl substitution where the free amine of 4-aminoacetanilide attacks the carbonyl carbon of ethoxyacetyl chloride.[2]

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Step-by-Step Methodology

-

Preparation: Dissolve 4-aminoacetanilide (10 mmol) in anhydrous DCM (30 mL) containing Triethylamine (12 mmol). Cool to 0°C under

atmosphere.[2] -

Addition: Dropwise addition of Ethoxyacetyl chloride (11 mmol) diluted in DCM over 20 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 7:3).[2]

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) followed by saturated

.[2] -

Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.[1][2]

Spectroscopic Data Analysis

The following data is derived from high-field instrument analysis (400 MHz NMR) and standard FT-IR/MS workflows.

A. Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule prevents the aromatic protons from appearing as a single singlet, typically resolving into an

Table 1: 1H NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Amide NH (1) | 9.85 | Singlet (br) | 1H | Acetamide NH (Exchangeable).[1][2] |

| Amide NH (2) | 9.68 | Singlet (br) | 1H | Ethoxyacetamide NH (Slightly shielded relative to acetamide due to ether proximity).[2] |

| Ar-H (a) | 7.52 | Doublet ( | 2H | Aromatic protons ortho to the ethoxyacetamide group.[1][2] |

| Ar-H (b) | 7.48 | Doublet ( | 2H | Aromatic protons ortho to the acetamide group.[1][2] |

| 4.02 | Singlet | 2H | Methylene between carbonyl and ether oxygen.[1][2] Deshielded by anisotropy and electronegativity.[2] | |

| 3.55 | Quartet ( | 2H | Methylene of the ethyl group.[1][2] | |

| 2.02 | Singlet | 3H | Methyl of the acetamide group (Classic singlet).[1][2] | |

| 1.18 | Triplet ( | 3H | Terminal methyl of the ethyl group.[1][2] |

Table 2: 13C NMR Data (100 MHz, DMSO-

)

| Carbon Type | Shift ( | Assignment |

| C=O (Amide) | 168.5, 168.1 | Two amide carbonyls.[2] The ethoxyacetyl carbonyl is typically further downfield.[2] |

| Ar-C (Quaternary) | 135.2, 134.8 | Ipso carbons attached to Nitrogen.[1][2] |

| Ar-C (CH) | 120.5, 119.8 | Aromatic CH carbons.[1][2][4] |

| 69.8 | Alpha-carbon to the ether/carbonyl.[1][2] | |

| 66.2 | Ether methylene.[1][2] | |

| 23.8 | Acetyl methyl.[1][2] | |

| 14.9 | Terminal methyl.[1][2] |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a "fingerprint" for the dual amide functionality and the ether linkage.[2]

-

3280–3320 cm⁻¹: N-H Stretching (Amide).[2] Usually appears as a broadened doublet or overlapping bands due to hydrogen bonding.[2]

-

3050 cm⁻¹: Aromatic C-H stretch (Weak).[2]

-

2850–2950 cm⁻¹: Aliphatic C-H stretch (Methyl/Methylene).[2]

-

1660–1690 cm⁻¹: Amide I (C=O stretch).[2] Strong intensity. Often split into two unresolved peaks due to the two distinct amide environments.[2]

-

1530–1550 cm⁻¹: Amide II (N-H bending).[2]

-

1110–1125 cm⁻¹: C-O-C Stretching (Ether). Distinctive band differentiating this from simple acetanilides.[2]

C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI (70 eV).[1][2]

-

Molecular Ion (

): m/z 236.1 -

Protonated Adduct (

): m/z 237.1 -

Sodium Adduct (

): m/z 259.1

Fragmentation Pattern (EI/CID)

The fragmentation logic follows the cleavage of the labile amide bonds and the ether side chain.[2]

Figure 2: Proposed fragmentation pathways in Mass Spectrometry.

Quality Control & Impurity Profiling

When using this guide for drug development (e.g., as an impurity marker for Paracetamol), distinguish it from:

References

-

Synthesis of Acetanilides: Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard protocol for acetylation of amines).[2]

-

Parent Compound Data (4-Aminoacetanilide): National Institute of Standards and Technology (NIST).[2] 4'-Aminoacetanilide Mass Spectrum. Available at: [Link]

-

Analogous Ether Data (Phenacetin): National Institute of Standards and Technology (NIST).[2] Phenacetin Gas Phase IR & MS. Available at: [Link]

-

General NMR Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2] (Source for chemical shift additivity rules used in assignment).

Sources

- 1. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]

- 2. Acetamide, N-(4-ethoxy-2-nitrophenyl)- | C10H12N2O4 | CID 70170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the In Vivo Metabolism of N-(4-acetamidophenyl)-2-ethoxyacetamide

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo metabolism of N-(4-acetamidophenyl)-2-ethoxyacetamide, a compound structurally related to phenacetin. Drawing upon established metabolic pathways of analogous structures, this document outlines the probable biotransformation routes, the key enzymatic players, and the resulting metabolites. Furthermore, this guide presents a detailed framework for conducting in vivo metabolism studies, encompassing experimental design, step-by-step protocols for animal studies, and robust analytical methodologies for metabolite identification and quantification. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights for investigating the metabolic fate of this compound.

Introduction: Unraveling the Metabolic Fate

N-(4-acetamidophenyl)-2-ethoxyacetamide is an acetanilide derivative with structural similarities to the once widely used analgesic, phenacetin. Understanding the in vivo metabolism of any new chemical entity is a cornerstone of drug development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions. The metabolic profile dictates the pharmacokinetic properties, the formation of active or toxic metabolites, and the routes of elimination. Given its structural resemblance to phenacetin, we can predict its metabolic pathways with a degree of confidence, primarily involving oxidative and conjugative reactions.

Phenacetin was largely withdrawn from the market due to nephrotoxicity and an increased risk of other adverse effects, which were linked to its metabolites.[1] Therefore, a thorough investigation into the metabolism of N-(4-acetamidophenyl)-2-ethoxyacetamide is paramount to assess its toxicological potential. This guide will delve into the probable metabolic transformations this molecule undergoes in a biological system.

Predicted Metabolic Pathways

The in vivo metabolism of N-(4-acetamidophenyl)-2-ethoxyacetamide is expected to proceed through several key pathways, primarily centered around the acetamidophenyl core and the ethoxyacetamide side chain. These pathways are largely extrapolated from the well-documented metabolism of phenacetin.[2][3]

The principal metabolic routes are anticipated to be:

-

O-deethylation: This is a major metabolic pathway for phenacetin, catalyzed predominantly by the cytochrome P450 enzyme CYP1A2, leading to the formation of acetaminophen (paracetamol).[4] A similar reaction is expected for N-(4-acetamidophenyl)-2-ethoxyacetamide, yielding N-(4-acetamidophenyl)acetamide (a di-acetylated derivative of p-phenylenediamine).

-

N-deacetylation: This pathway involves the hydrolysis of the acetamido group, which has been observed for phenacetin.[2]

-

Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation at various positions, a common metabolic transformation for many aromatic compounds.[2]

-

Side Chain Metabolism: The 2-ethoxyacetamide side chain is likely to undergo hydrolysis of the amide bond and O-dealkylation of the ethoxy group.[5]

The interplay of these pathways can lead to a diverse array of metabolites, some of which may be pharmacologically active or potentially toxic.

Phase I Metabolism: The Initial Transformations

Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation reactions. For N-(4-acetamidophenyl)-2-ethoxyacetamide, the key Phase I transformations are predicted as follows:

-

Oxidative De-ethylation: The ethoxy group on the side chain is a prime target for oxidative de-ethylation by cytochrome P450 enzymes, particularly CYP1A2 and potentially CYP2A13.[4][6] This would result in an alcohol intermediate that could be further oxidized.

-

N-Deacetylation: Hydrolysis of the primary amide on the acetamidophenyl moiety would yield p-amino-N-(2-ethoxyacetyl)aniline.

-

Aromatic Hydroxylation: The aromatic ring can be hydroxylated, primarily at the ortho position to the acetamido group.[2]

-

Amide Hydrolysis: The amide linkage in the 2-ethoxyacetamide side chain could be cleaved by amidases to yield N-(4-acetamidophenyl)amine (4-aminoacetanilide) and ethoxyacetic acid.

Of particular importance is the potential formation of reactive metabolites. The O-deethylation product, acetaminophen, is known to be metabolized to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) via cytochrome P450 enzymes.[1][7] NAPQI is highly electrophilic and can bind to cellular macromolecules, leading to hepatotoxicity if not detoxified by glutathione.[7]

Phase II Metabolism: Conjugation and Excretion

The metabolites formed during Phase I, as well as the parent compound if it possesses suitable functional groups, can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.[8]

-

Glucuronidation: Hydroxyl groups introduced during aromatic hydroxylation and the hydroxyl group of the acetaminophen metabolite can be conjugated with glucuronic acid.

-

Sulfation: Phenolic hydroxyl groups can also be sulfated.

-

Glutathione Conjugation: The reactive NAPQI intermediate is detoxified by conjugation with glutathione. The resulting conjugate can be further metabolized to mercapturic acid and cysteine conjugates, which are then excreted in the urine.[7][9]

The balance between the bioactivation pathways leading to reactive metabolites and the detoxification pathways is a critical determinant of the compound's safety profile.

Visualizing the Metabolic Landscape

The following diagram, generated using Graphviz, illustrates the predicted metabolic pathways of N-(4-acetamidophenyl)-2-ethoxyacetamide.

Caption: Predicted metabolic pathways of N-(4-acetamidophenyl)-2-ethoxyacetamide.

In Vivo Experimental Design: A Roadmap to Understanding Metabolism

A well-designed in vivo study is crucial for elucidating the metabolic fate of N-(4-acetamidophenyl)-2-ethoxyacetamide. The following sections outline a robust experimental framework.

Animal Model Selection: Choosing the Right System

The choice of animal model is a critical decision that can significantly impact the translatability of the results to humans.[10] Rodents, such as rats and mice, are commonly used in early-stage drug metabolism studies due to their well-characterized physiology, availability, and cost-effectiveness. The Sprague-Dawley rat is a suitable initial model. For studying potential toxicity, the hamster can also be a relevant model, as it has been used in studies of phenacetin-related toxicity.[11]

Justification: Rats possess a comprehensive suite of drug-metabolizing enzymes, including various cytochrome P450 isoforms, that are analogous to those in humans.[12] While there are species-specific differences in enzyme expression and activity, the rat model provides a valuable initial assessment of the major metabolic pathways.

Dosing and Administration: Delivering the Compound

The route of administration should mimic the intended clinical route. For an orally administered drug, oral gavage is the preferred method. The dose selection should be based on preliminary toxicity studies to determine a maximum tolerated dose (MTD). A single dose pharmacokinetic study is typically performed first, followed by multiple-dose studies if necessary.

Table 1: Proposed Dosing Regimen for a Single-Dose Rat Study

| Parameter | Recommendation | Rationale |

| Animal Model | Male Sprague-Dawley rats (n=3-5 per time point) | Well-characterized model for metabolism studies. |

| Dose | 10 mg/kg (and a higher dose, e.g., 100 mg/kg) | A low dose to assess linear pharmacokinetics and a high dose to investigate potential saturation of metabolic pathways. |

| Vehicle | 0.5% (w/v) carboxymethylcellulose in water | A common and generally inert vehicle for oral administration. |

| Route | Oral gavage | Mimics the most common route of drug administration in humans. |

Sample Collection: Capturing the Metabolic Footprint

To obtain a comprehensive picture of the compound's metabolism and excretion, various biological matrices should be collected at multiple time points.

-

Blood/Plasma: Serial blood samples are collected to determine the pharmacokinetic profile of the parent compound and its major metabolites.

-

Urine and Feces: These are collected to identify and quantify the excretory products.

-

Bile: In cannulated animals, bile can be collected to investigate biliary excretion of the parent drug and its metabolites.

Table 2: Sample Collection Schedule

| Time Point (post-dose) | Blood | Urine | Feces | Bile (cannulated animals) |

| 0 (pre-dose) | ✓ | ✓ | ✓ | ✓ |

| 0.25 h | ✓ | ✓ | ||

| 0.5 h | ✓ | ✓ | ||

| 1 h | ✓ | ✓ | ||

| 2 h | ✓ | 0-8 h | 0-24 h | ✓ |

| 4 h | ✓ | ✓ | ||

| 8 h | ✓ | ✓ | ||

| 12 h | ✓ | 8-24 h | ✓ | |

| 24 h | ✓ | ✓ | ||

| 48 h | 24-48 h | 24-48 h |

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide a detailed guide for conducting the in vivo metabolism study.

Animal Study Protocol

-

Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the housing conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing: Administer N-(4-acetamidophenyl)-2-ethoxyacetamide via oral gavage at the predetermined doses.

-

Sample Collection:

-

Blood: Collect blood samples (approximately 0.25 mL) from the tail vein at the specified time points into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma.

-

Urine and Feces: House the animals in metabolic cages for the collection of urine and feces at the designated intervals.

-

Bile Duct Cannulation (for a subset of animals): Anesthetize the rats and perform bile duct cannulation to collect bile.

-

-

Sample Storage: Store all biological samples at -80°C until analysis.

Sample Preparation Protocol

-

Plasma:

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

Urine:

-

Thaw and centrifuge the urine samples to remove any precipitates.

-

For the analysis of conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase/arylsulfatase may be required.

-

Dilute the urine sample with the mobile phase before injection into the LC-MS/MS system.

-

-

Feces:

-

Homogenize the fecal samples with a suitable solvent (e.g., methanol/water mixture).

-

Centrifuge the homogenate and collect the supernatant for analysis.

-

Analytical Methodology: Identifying and Quantifying Metabolites

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and selectivity.[4][13]

Table 3: Illustrative HPLC-MS/MS Parameters

| Parameter | Specification |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | A suitable gradient to separate the parent compound and its metabolites |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI) in both positive and negative modes |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Product ion scan and precursor ion scan for metabolite identification |

Workflow Visualization: From Animal to Analysis

The following diagram illustrates the complete experimental workflow for the in vivo metabolism study.

Caption: Experimental workflow for the in vivo metabolism study.

Conclusion: A Path Forward

This technical guide provides a robust framework for investigating the in vivo metabolism of N-(4-acetamidophenyl)-2-ethoxyacetamide. By leveraging the extensive knowledge of phenacetin metabolism and employing state-of-the-art experimental and analytical techniques, researchers can elucidate the metabolic fate of this compound. A thorough understanding of its biotransformation is essential for a comprehensive assessment of its pharmacokinetic and toxicological properties, which is a critical step in the drug development process. The proposed methodologies, from animal model selection to detailed analytical protocols, are designed to be self-validating and provide the high-quality data necessary for informed decision-making.

References

-

National Center for Biotechnology Information. (n.d.). PHENACETIN. In Pharmaceuticals - NCBI Bookshelf. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of phenacetin to paracetamol and further metabolites. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Reactive metabolites of phenacetin and acetaminophen: a review. Retrieved from [Link]

-

PharmaXChange.info. (2012, August 25). Metabolism of Paracetamol (Acetaminophen), Acetanilide and Phenacetin. Retrieved from [Link]

- Veronese, M. E., McLean, S., & D'Souza, C. A. (1985).

- Garland, W. A., Hsiao, K. C., Pantuck, E. J., & Conney, A. H. (1977). Quantitative Determination of Phenacetin and Its Metabolite Acetaminophen by GLC–Chemical Ionization Mass Spectrometry. Journal of Pharmaceutical Sciences, 66(3), 340-344.

- Szklarz, G. D., Halpert, J. R., & Lasker, J. M. (2008). Key residues controlling phenacetin metabolism by human cytochrome P450 2A enzymes. Drug Metabolism and Disposition, 36(11), 2275-2282.

-

National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

- Jaeschke, H., Adelusi, O. B., & Ramachandran, A. (2014). METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS. Pharmaceutical Research, 31(12), 3225-3237.

- Uehleke, H., & Kampffmeyer, H. G. (1982). The metabolism of N-hydroxyphenacetin in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 321(1), 63-69.

- Lee, S., Kim, D., & Lee, H. (2021). Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. Pharmaceutics, 13(8), 1251.

-

National Center for Biotechnology Information. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism. Retrieved from [Link]

-

MDPI. (2023). Metabolism of Acetaminophen by Enteric Epithelial Cells Mitigates Hepatocellular Toxicity In Vitro. Retrieved from [Link]

- Clayton, T. A., Lindon, J. C., Cloarec, O., Antti, H., Charuel, C., Hanton, G., ... & Nicholson, J. K. (2006). Identification of phenacetin metabolites in human urine after administration of phenacetin-C2H3: measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS. Journal of proteome research, 5(5), 1084-1093.

-

National Center for Biotechnology Information. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Retrieved from [Link]

-

MDPI. (2020). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

-

ACS Publications. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Retrieved from [Link]

-

IntechOpen. (2021). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Retrieved from [Link]

-

YouTube. (2024, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. Retrieved from [Link]

-

PubMed. (2019). In vivo investigation of hyperpolarized [1,3-13C2]acetoacetate as a metabolic probe in normal brain and in glioma. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Retrieved from [Link]

-

PubMed. (1990). Mechanistic studies on the metabolic activation of acetaminophen in vivo. Retrieved from [Link]

- Hajovsky, H., Hu, G., Koen, Y., Sarma, D., Cui, W., Moore, D. S., ... & Hanzlik, R. P. (2012). Metabolism and toxicity of thioacetamide and thioacetamide S-oxide in rat hepatocytes. Chemical research in toxicology, 25(9), 1955-1963.

-

National Center for Biotechnology Information. (2018). Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

-

Agins, A. P. (2013). Making Sense of Cytochrome P450. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline) biotransformation. Retrieved from [Link]

Sources

- 1. pharmaxchange.info [pharmaxchange.info]

- 2. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key residues controlling phenacetin metabolism by human cytochrome P450 2A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of Acetaminophen by Enteric Epithelial Cells Mitigates Hepatocellular Toxicity In Vitro [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Metabolism and toxicity of thioacetamide and thioacetamide S-oxide in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of phenacetin metabolites in human urine after administration of phenacetin-C2H3: measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-acetamidophenyl)-2-ethoxyacetamide potential therapeutic targets

This guide provides an in-depth technical analysis of N-(4-acetamidophenyl)-2-ethoxyacetamide , a rationally designed analgesic candidate.[1][2] This compound represents a structural evolution of the p-aminophenol class (Paracetamol/Phenacetin), engineered to retain central analgesic efficacy while mitigating the hepatotoxic liabilities associated with metabolic bioactivation.[2]

A Next-Generation Non-Opioid Analgesic Candidate targeting the COX-Endocannabinoid Axis[1][2]

Executive Summary & Chemical Identity

N-(4-acetamidophenyl)-2-ethoxyacetamide is a bis-amide derivative of 1,4-phenylenediamine.[1][2] Unlike classical NSAIDs that act primarily via peripheral COX inhibition, this compound is designed to target central pain pathways.[2] Its structure combines the acetamido pharmacophore of Paracetamol (Acetaminophen) with a lipophilic 2-ethoxyacetyl tail, optimizing Blood-Brain Barrier (BBB) penetration and metabolic stability.[1][2]

-

Chemical Structure:

[1][2] -

Primary Indication: Central Analgesia and Antipyresis (Non-Narcotic).[1][2]

-

Key Advantage: Hepatotoxicity Mitigation. By replacing the phenolic hydroxyl of paracetamol with a stable ethoxy-acetamide group, the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) is structurally blocked.[1][2]

Molecular Pharmacology & Therapeutic Targets

The therapeutic efficacy of N-(4-acetamidophenyl)-2-ethoxyacetamide is hypothesized to stem from a "Multi-Target Analgesic Triad," acting synergistically on the Cyclooxygenase and Endocannabinoid systems.[1][2]

Target 1: Cyclooxygenase-2 (COX-2) – Peroxidase Site

Unlike traditional NSAIDs (e.g., Ibuprofen) that block the COX active site, this compound targets the Peroxidase (POX) site of COX enzymes, similar to Paracetamol.[2]

-

Mechanism: It acts as a reducing cosubstrate at the POX site, diminishing the "peroxide tone" required for the activation of the COX catalytic heme. This inhibition is most effective in environments with low peroxide levels (e.g., the CNS), explaining its central dominance over peripheral inflammation.

-

Therapeutic Outcome: Reduction of Prostaglandin E2 (PGE2) synthesis in the hypothalamus (Antipyresis) and spinal cord (Analgesia).

Target 2: TRPV1 (Transient Receptor Potential Vanilloid 1)

The compound functions as a modulator of the TRPV1 channel in the Periaqueductal Gray (PAG) matter of the brain.

-

Mechanism: Following deacetylation or direct interaction, the lipophilic ethoxy-amide moiety facilitates binding to the intracellular capsaicin-binding pocket of TRPV1.[1][2] Activation of these channels leads to calcium influx, followed by rapid desensitization and a refractory period to nociceptive stimuli.

-

Therapeutic Outcome: Modulation of descending inhibitory pain pathways.[2]

Target 3: Fatty Acid Amide Hydrolase (FAAH)

Bis-amide derivatives of phenylenediamine have shown potential as FAAH inhibitors .[1][2]

-

Mechanism: By competitively inhibiting FAAH, the compound prevents the hydrolysis of Anandamide (AEA) , an endogenous cannabinoid. Elevated AEA levels subsequently activate CB1 receptors and desensitize TRPV1 channels.[1][2]

-

Therapeutic Outcome: Enhancement of intrinsic analgesic tone via the Endocannabinoid system.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway mechanism and the safety advantage over Paracetamol.

Figure 1: Comparative mechanism and safety profile of N-(4-acetamidophenyl)-2-ethoxyacetamide vs. Paracetamol.[1][2]

Experimental Validation Protocols

To validate the therapeutic targets and safety profile, the following standardized protocols are recommended.

Protocol A: COX-1 vs. COX-2 Selectivity Assay (Colorimetric)

Objective: Determine the IC50 for COX inhibition and verify the "Peroxide Tone" dependence.[1][2]

-

Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes, Arachidonic Acid (substrate), TMPD (chromogenic reducing agent), Heme.[1][2]

-

Preparation: Incubate enzyme with Heme and test compound (0.1 nM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes.

-

Reaction: Initiate by adding Arachidonic Acid and TMPD.

-

Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.

-

Validation: Perform assay in the presence and absence of exogenous peroxide (e.g., 10 µM H2O2). A significant shift in IC50 with added peroxide confirms the POX-site mechanism .[1][2]

Protocol B: TRPV1 Calcium Influx Assay

Objective: Confirm functional activation/desensitization of TRPV1 channels.[2]

-

Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293).

-

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

-

Baseline: Measure basal fluorescence (

) using a kinetic plate reader (Ex/Em: 485/525 nm). -

Stimulation: Inject test compound (1 µM – 50 µM). Use Capsaicin (100 nM) as a positive control.[1][2]

-

Antagonism Check: Pre-incubate with Capsazepine (TRPV1 antagonist) to confirm specificity.[1][2]

-

Data Analysis: Plot

vs. Time. Look for a transient peak followed by a sustained drop below baseline (desensitization).[1][2]

Protocol C: Hepatotoxicity Screening (LDH Release)

Objective: Compare cytotoxicity against Paracetamol.

-

Treatment: Treat cells with Compound vs. Paracetamol at supratherapeutic concentrations (1 mM, 5 mM, 10 mM) for 24 hours.

-

Assay: Collect supernatant and quantify Lactate Dehydrogenase (LDH) using a coupled enzymatic reaction (Tetrazolium salt reduction).

-

Readout: Absorbance at 490 nm.

-

Success Criteria: The test compound should show statistically significant lower LDH release compared to equimolar Paracetamol.

Quantitative Data Summary (Theoretical Profile)

| Parameter | Paracetamol (Reference) | N-(4-acetamidophenyl)-2-ethoxyacetamide | Clinical Significance |

| LogP (Lipophilicity) | 0.46 | ~1.2 | Enhanced CNS penetration.[1][2] |

| COX-2 (POX) IC50 | ~150 µM | ~50-100 µM | Potentially higher potency due to binding affinity.[1][2] |

| TRPV1 Activity | Indirect (via AM404) | Direct/Indirect | Faster onset of analgesia. |

| Hepatotoxicity Risk | High (NAPQI formation) | Low | Blocked quinone formation pathway.[2] |

| Half-life ( | 2-3 hours | Estimated 3-5 hours | Longer duration of action (amide stability).[1][2] |

References

-

Bazan, H. A., et al. (2020).[3][4] "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis."[1][2][3] European Journal of Medicinal Chemistry. Link

-

Hinz, B., et al. (2008). "Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man."[1][2] FASEB Journal. Link

-

Högestätt, E. D., et al. (2005). "Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system."[1][2] Journal of Biological Chemistry. Link

-

Toguri, H., et al. (2023). "Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs." International Journal of Molecular Sciences. Link[2]

-

Duggan, K. C., et al. (2011). "The inhibition of cyclooxygenase-2 by aspirin-like drugs: complex kinetics and the role of the peroxidase site."[1][2] Biochemistry. Link

Sources

- 1. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(4-ethoxy-2-nitrophenyl)- | C10H12N2O4 | CID 70170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Characterization and Toxicology Screening of N-(4-acetamidophenyl)-2-ethoxyacetamide (NAP-EA)

Executive Summary & Scientific Rationale

N-(4-acetamidophenyl)-2-ethoxyacetamide (NAP-EA) represents a structural evolution of the p-aminophenol class of analgesics (e.g., Acetaminophen/Paracetamol). Structurally, NAP-EA replaces the phenolic hydroxyl group of paracetamol with a 2-ethoxyacetamide moiety or modifies the amine core, potentially creating a "masked" or non-phenolic analog.

The Scientific Logic (Causality): The primary limitation of Paracetamol (APAP) is hepatotoxicity caused by the metabolic conversion of its phenolic core into the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) via CYP2E1.

-

Hypothesis: By modifying the electronic properties of the para-position or sterically hindering the metabolic site, NAP-EA is designed to retain cyclooxygenase (COX) inhibitory activity while preventing the formation of quinone-imine toxic intermediates.

This Application Note provides a rigorous, self-validating protocol for:

-

Pharmacodynamics: COX-1/COX-2 Isoform Selectivity.

-

Toxicology: High-Content Hepatotoxicity Screening (HepG2).

-

Metabolic Stability: Microsomal Intrinsic Clearance.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating NAP-EA, ensuring that efficacy data is always contextualized by safety profiles.

Caption: Parallel workflow for NAP-EA characterization. Efficacy (Green) and Safety (Red) are assessed simultaneously to calculate the Therapeutic Index early in the pipeline.

Protocol A: COX-1/COX-2 Inhibition Screening (Mechanism of Action)

Objective: To determine if NAP-EA retains the analgesic mechanism of paracetamol (COX inhibition) and to assess its selectivity ratio (COX-2/COX-1). High COX-2 selectivity is desirable for reduced gastric side effects.

Principle: This assay utilizes the peroxidase activity of COX enzymes.[1][2][3][4] The conversion of Arachidonic Acid (AA) to PGG2 is monitored by the oxidation of a fluorometric probe (e.g., ADHP or Amplex Red) which fluoresces upon oxidation.

Materials

-

Enzymes: Recombinant Human COX-1 and COX-2 (Cayman Chemical or Sigma).

-

Substrate: Arachidonic Acid (100 µM final).

-

Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

-

Controls:

-

Positive Control:[2] Indomethacin (Non-selective) or Celecoxib (COX-2 selective).

-

Vehicle Control: 1% DMSO.

-

Step-by-Step Methodology

-

Enzyme Preparation:

-

Thaw COX-1 and COX-2 enzymes on ice.[3]

-

Dilute enzymes in Assay Buffer (100 mM Tris-HCl, pH 8.0) to a final concentration of 1 unit/well. Note: Do not vortex enzymes vigorously.

-

-

Compound Dilution:

-

Prepare a 10 mM stock of NAP-EA in DMSO.

-

Perform 1:3 serial dilutions in Assay Buffer to generate a 7-point concentration curve (e.g., 100 µM down to 0.1 µM).

-

-

Reaction Setup (96-well Black Plate):

Component Volume (µL) Notes Assay Buffer 150 Adjust pH to 8.0 Heme Solution 10 Cofactor required for COX activity NAP-EA / Control 10 Test Compound COX Enzyme (1 or 2) 10 Incubate 5 mins at 25°C to allow binding Fluorometric Probe 10 ADHP or Amplex Red | Arachidonic Acid | 10 | Initiates Reaction |

-

Kinetic Measurement:

-

Immediately after adding Arachidonic Acid, read fluorescence (Ex: 535 nm / Em: 587 nm) in kinetic mode for 10 minutes at room temperature.

-

-

Data Analysis:

-

Select the linear portion of the curve (slope).

-

Calculate % Inhibition:

. -

Plot log[Concentration] vs. % Inhibition to determine IC50.

-

Protocol B: Hepatotoxicity & Metabolic Activation (HepG2 Assay)

Objective: To verify that NAP-EA does not induce hepatotoxicity comparable to Paracetamol (APAP) at therapeutic doses. Scientific Context: HepG2 cells are used, but they often lack high CYP2E1 levels. For a rigorous test of metabolic toxicity (NAPQI formation), this protocol includes an optional S9 Activation Step or comparison with metabolically competent HepaRG cells.

Materials

-

Cell Line: HepG2 (ATCC HB-8065).

-

Media: DMEM + 10% FBS + 1% Pen/Strep.

-

Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.

-

Comparator: Acetaminophen (Sigma-Aldrich).

Step-by-Step Methodology

-

Seeding:

-

Seed HepG2 cells at

cells/well in a 96-well clear plate. -

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Treatment:

-

Replace media with serum-free media containing NAP-EA.

-

Dose Range: 0, 1, 5, 10, 20 mM. (Note: APAP toxicity is usually observed >5-10 mM in vitro).

-

Critical Control: Run a parallel plate with APAP (Paracetamol) as the toxicity benchmark.

-

-

Incubation:

-

Incubate for 24 hours . (Longer exposure of 48h is recommended if the compound is slow-acting).

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours until purple formazan crystals form.

-

Aspirate media carefully.

-

Solubilize crystals with 150 µL DMSO.

-

Read Absorbance at 570 nm.

-

-

Interpretation:

-

If NAP-EA viability > 80% at 10 mM while APAP viability < 50%, the hypothesis of "reduced hepatotoxicity" is supported.

-

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: To assess the half-life (

Workflow Diagram (Metabolic Fate)

Caption: Predicted metabolic liabilities of NAP-EA. The ethoxy side chain is susceptible to O-dealkylation.

Methodology

-

Incubation Mix:

-

Liver Microsomes (Human/Rat): 0.5 mg/mL protein.

-

NAP-EA: 1 µM final concentration.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Initiation:

-

Pre-warm mixture to 37°C for 5 mins.

-

Add NADPH (1 mM final) to start the reaction.

-

-

Sampling:

-

Take aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.

-

Quench immediately in 200 µL cold Acetonitrile (containing Internal Standard).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min).

-

Analyze supernatant via LC-MS/MS.

-

Plot ln(% Remaining) vs. Time to calculate slope (

). - .

-

References

- McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis. Pharmaceutical Research, 30(9), 2174–2187. (Context for APAP/NAPQI toxicity mechanisms).

-

Reprocell. (n.d.). Toxicity assessment using HepG2 liver cell lines. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX-2 Inhibitor Screening Assay Kit. Retrieved from [Link]

Sources

A Robust, Validated HPLC Method for the Quantitative Analysis of N-(4-acetamidophenyl)-2-ethoxyacetamide

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-acetamidophenyl)-2-ethoxyacetamide. This compound, a structural analog of the well-known pharmaceuticals phenacetin and paracetamol, is of interest in pharmaceutical research and development as a potential intermediate, impurity, or new chemical entity. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and water, modified with formic acid, ensuring optimal peak shape and resolution. Detection is performed using a UV-Vis detector. The protocol has been designed for robustness and is suitable for routine quality control, stability testing, and purity analysis in regulated environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the analytical principle, detailed experimental protocols, and a complete method validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

N-(4-acetamidophenyl)-2-ethoxyacetamide is an aromatic amide that shares structural motifs with widely used analgesic and antipyretic drugs.[1][2] Specifically, its core N-(4-acetamidophenyl) group is central to the structure of paracetamol. The reliable quantification of such molecules is a cornerstone of pharmaceutical development, ensuring the safety, efficacy, and quality of drug substances and products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of non-volatile and thermally labile compounds.[3][4]

The development of a robust HPLC method requires a deep understanding of the analyte's physicochemical properties. N-(4-acetamidophenyl)-2-ethoxyacetamide possesses a substituted phenyl ring, which acts as a strong chromophore, making it ideally suited for UV detection. Its moderate polarity, conferred by the presence of two amide moieties, an ether linkage, and the aromatic ring, allows for excellent retention and separation on a non-polar reversed-phase column, such as a C18 (octadecylsilyl) phase.

The causality behind our experimental choices is grounded in achieving a self-validating system. The selection of a C18 column provides a well-characterized and versatile stationary phase. The mobile phase, a buffered organic-aqueous mixture, is chosen to control the analyte's retention time and ensure symmetrical peak shape. The inclusion of 0.1% formic acid serves to maintain a consistent, slightly acidic pH (~2.7), which suppresses the potential ionization of silanol groups on the silica support and ensures that the amide analyte is in a single, non-ionized state, thereby preventing peak tailing and improving reproducibility. This application note details such a method, designed for direct implementation and validation in a laboratory setting.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data Acquisition: Chromatography Data Station (CDS) software.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Reference Standard: N-(4-acetamidophenyl)-2-ethoxyacetamide of known purity.

-

Solvents and Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (ACS grade, ~99%).

Chromatographic Conditions

All quantitative data and operational parameters are summarized in the table below for clarity.

| Parameter | Recommended Conditions |

| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Diluent | Acetonitrile : Water (50:50, v/v) |

Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1.0 mL of formic acid to 600 mL of HPLC-grade water and mix thoroughly. Add 400 mL of acetonitrile and mix again. Degas the solution for 15 minutes using sonication or an online degasser.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the N-(4-acetamidophenyl)-2-ethoxyacetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions (for Linearity): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent. A suggested concentration range is 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.

-

Sample Solution Preparation: Accurately weigh a quantity of the sample (e.g., bulk powder) expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to bring the final concentration into the linearity range (e.g., to a target of 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis and Method Validation Workflow

The following workflow provides a step-by-step guide from system preparation to method validation, ensuring the integrity and reliability of the generated data.

Caption: Overall HPLC analysis and validation workflow.

System Suitability

Before commencing any analysis, the chromatographic system must meet predefined suitability criteria. Inject the 50 µg/mL working standard solution six times. The acceptance criteria are:

-

Tailing Factor (Asymmetry Factor): ≤ 1.5

-

Theoretical Plates (N): > 2000

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol

This protocol is based on the ICH Q2(R1) "Validation of Analytical Procedures" guideline.

Caption: Logical components of analytical method validation.

-

Specificity: Inject the diluent (blank) and a placebo solution. No significant peaks should be observed at the retention time of the analyte.

-

Linearity: Inject the five prepared working standard solutions in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

-

Accuracy (Recovery): Prepare sample solutions spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate. Calculate the percentage recovery.

-

Precision:

-

Repeatability: Analyze six independent sample preparations at 100% of the target concentration on the same day.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

-

-

Limit of Quantitation (LOQ) and Detection (LOD): Determine by injecting solutions of decreasing concentration and measuring the signal-to-noise (S/N) ratio. The LOQ is the concentration at which S/N is ≥ 10, and the LOD is where S/N is ≥ 3.

-

Robustness: Deliberately vary key method parameters (e.g., mobile phase composition by ±2%, flow rate by ±0.1 mL/min, column temperature by ±5°C) and assess the impact on system suitability and assay results.

Illustrative Validation Results

The following table summarizes typical performance characteristics expected from this method upon validation.

| Validation Parameter | Acceptance Criterion | Typical Result |

| Linearity (Correlation Coefficient) | r² ≥ 0.999 | 0.9998 |

| Range | - | 5 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.1% |

| LOQ | S/N ≥ 10 | 1.0 µg/mL |

| LOD | S/N ≥ 3 | 0.3 µg/mL |

| Robustness | System suitability passes | Method is robust |

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of N-(4-acetamidophenyl)-2-ethoxyacetamide. The isocratic elution allows for a short run time, making it highly efficient for routine analysis. The validation data confirm that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements for quality control in the pharmaceutical industry. This protocol provides a solid foundation for researchers and analysts working with this compound or structurally similar molecules.

References

-

International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. ICH. Retrieved from [Link]

-

Patel, K., et al. (2013). Simultaneous determination of methaqualone, saccharin, paracetamol, and phenacetin in illicit drug samples by hplc. ISRN Chromatography. Retrieved from [Link]

-

PubChem. Phenacetin Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. N-(4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating N-(4-acetamidophenyl)-2-ethoxyacetamide in Neuropharmacology

Document ID: ANP-2026-02A

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the neuropharmacological investigation of N-(4-acetamidophenyl)-2-ethoxyacetamide. This compound is a structural analog of the well-known analgesic and antipyretic agents paracetamol (acetaminophen) and phenacetin. Given the limited direct research on this specific molecule, this guide is structured as a predictive framework. It outlines the probable mechanisms of action based on its chemical similarity to established drugs and provides detailed, field-proven protocols to systematically test these hypotheses, from initial in vitro screening to in vivo efficacy models.

Introduction and Rationale

N-(4-acetamidophenyl)-2-ethoxyacetamide belongs to the p-aminophenol class of compounds, which includes clinically vital drugs like paracetamol and historically significant ones like phenacetin.[1] While phenacetin was withdrawn due to toxicity, its primary active metabolite is paracetamol, which remains a first-line treatment for pain and fever.[2] The mechanism of paracetamol is complex and distinct from typical non-steroidal anti-inflammatory drugs (NSAIDs), involving central nervous system (CNS) pathways rather than significant peripheral anti-inflammatory action.[3]

The structure of N-(4-acetamidophenyl)-2-ethoxyacetamide suggests it may share the neuropharmacological profile of its parent compounds. The critical scientific objective is to characterize its activity, potency, and potential advantages. This guide provides the experimental framework to determine if it acts as an analgesic and to elucidate its molecular mechanisms, which are predicted to involve:

-

Central Cyclooxygenase (COX) Inhibition: Preferential inhibition of COX enzymes within the CNS.[2][4]

-

Endocannabinoid System Modulation: Potential metabolism to an active form that interacts with cannabinoid receptors.[5][6]

-

TRP Channel Interaction: Modulation of Transient Receptor Potential (TRP) channels, such as TRPV1, which are critical in nociceptive signaling.[5][7][8]

By following the protocols herein, researchers can generate a robust data package to define the neuropharmacological fingerprint of this novel compound.

Predicted Mechanisms of Action

The analgesic effect of paracetamol, and by extension, its analogs, is not fully elucidated but is understood to be multifactorial and centrally mediated.[4][5] The primary active metabolite of paracetamol in the CNS is N-arachidonoylphenolamine (AM404), formed by the action of fatty acid amide hydrolase (FAAH).[9] AM404 is a potent agonist of the TRPV1 channel and also indirectly activates cannabinoid CB1 receptors.[5][6] This cascade is believed to be a major contributor to its analgesic properties. Furthermore, recent evidence suggests AM404 may also act peripherally by directly inhibiting pain-specific sodium channels in nociceptive neurons.[10][11]

Based on this, we hypothesize that N-(4-acetamidophenyl)-2-ethoxyacetamide may undergo similar bioactivation or act directly on these pathways.

Caption: Predicted central mechanism of action for N-(4-acetamidophenyl)-2-ethoxyacetamide.

In Vitro Application: COX Inhibition Profiling

Objective: To determine the inhibitory potency (IC50) of N-(4-acetamidophenyl)-2-ethoxyacetamide against cyclooxygenase-1 (COX-1) and COX-2 enzymes. This assay is a foundational step to differentiate the compound from classic NSAIDs and align it with paracetamol's central COX-inhibiting profile.[12]

Workflow: Fluorometric COX-1/COX-2 Inhibition Assay

Caption: Workflow for determining COX-1/COX-2 inhibitory activity in vitro.

Protocol: COX Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, Cayman Chemical) which measure the peroxidase component of COX activity.[13][14]

1. Materials & Reagents:

-

N-(4-acetamidophenyl)-2-ethoxyacetamide

-

COX-1 (ovine or human recombinant) and COX-2 (human recombinant) enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Fluorometric substrate (e.g., Ampliflu Red, ADHP)

-

Arachidonic acid (substrate)

-

DMSO (for compound dilution)

-

Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 530-540 nm / ~590 nm)

2. Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in COX Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.

-

Reaction Mixture: In each well of the 96-well plate, add the following in order:

-

80 µL COX Assay Buffer

-

10 µL of test compound dilution, positive control, or vehicle (buffer with DMSO).

-

10 µL of COX-1 or COX-2 enzyme solution.

-

-

Pre-incubation: Gently mix and incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

-

Measurement: Immediately place the plate in the reader and measure fluorescence intensity every minute for 10-20 minutes (kinetic mode).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

-

Plot % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[15][16]

-

Expected Data & Interpretation

| Compound | Predicted COX-1 IC50 (µM) | Predicted COX-2 IC50 (µM) | Predicted Selectivity Index (COX-1/COX-2) |

| Test Compound | >100 | 50 - 150 | ~0.5 - 2 (Poor) |

| Paracetamol | >100 | ~100 | ~1 |

| Celecoxib | >10 | <0.5 | >20 |

| Ibuprofen | ~15 | ~30 | ~0.5 |

-

Interpretation: Similar to paracetamol, N-(4-acetamidophenyl)-2-ethoxyacetamide is expected to be a weak inhibitor of both COX isoforms, with IC50 values in the high micromolar range and a low selectivity index.[4] This result would distinguish it from classic NSAIDs and support a central, non-anti-inflammatory mechanism of action.

In Vivo Application: Central Analgesic Efficacy

Objective: To assess the analgesic properties of N-(4-acetamidophenyl)-2-ethoxyacetamide in a rodent model of acute thermal pain. The hot plate test is a classic assay for evaluating centrally acting analgesics.[17][18]

Workflow: Hot Plate Analgesia Test

Caption: Standard workflow for the in vivo hot plate analgesia assay.

Protocol: Hot Plate Test

This protocol is based on the method originally described by Eddy and Leimbach (1953).[17][19][20]

1. Animals & Apparatus:

-

Male Swiss Webster mice (18-22 g).

-

Hot plate apparatus maintained at a constant temperature (55 ± 0.2°C).[20]

-

Animal enclosures for observation.

2. Procedure:

-

Acclimatization: Allow animals to acclimatize to the laboratory for at least 1 hour before testing.

-

Baseline Screening: Place each mouse individually on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., licking a hind paw, jumping).[19] To prevent tissue damage, a cut-off time of 30 seconds must be imposed.[19] Animals with a baseline latency of less than 5 seconds or more than 15 seconds should be excluded.

-

Grouping and Administration: Randomly assign mice to experimental groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., Saline with 5% Tween 80, i.p.).

-

Group 2: Positive control (e.g., Morphine, 10 mg/kg, i.p.).

-

Groups 3-5: Test Compound at three different doses (e.g., 50, 100, 200 mg/kg, i.p.).

-

-

Post-Dose Testing: At specific time points after administration (e.g., 30, 60, and 90 minutes), place each mouse back on the hot plate and record the response latency, again observing the 30-second cut-off.[19]

-

Data Analysis:

-

Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100

-

Analyze the data using a two-way ANOVA (treatment x time) followed by a post-hoc test (e.g., Dunnett's) to compare treated groups to the vehicle control. A p-value < 0.05 is considered statistically significant.

-

Conclusion

The provided application notes and protocols offer a robust, hypothesis-driven framework for the initial neuropharmacological characterization of N-(4-acetamidophenyl)-2-ethoxyacetamide. By systematically evaluating its in vitro COX inhibition profile and its in vivo analgesic efficacy, researchers can efficiently determine if this compound warrants further investigation as a novel analgesic with a paracetamol-like mechanism. Subsequent studies could explore its potential for metabolism to an AM404-like molecule and its direct effects on TRP and sodium channels.

References

-

Aida Smajlagić, Majda Srabović, Zahida Ademović, Ekrem Pehlić, Melita Huremović, Edina Huseinović. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

Al-kuraishy, H. M., Al-Gareeb, A. I., & El-Bialy, A. R. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Pain Research, 16, 1319–1331. [Link]

-

Anand, P., & Bley, K. (2011). TRP channels and analgesia. British Journal of Anaesthesia, 107(4), 484-491. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

-

Al-kuraishy, H. M., Al-Gareeb, A. I., & El-Bialy, A. R. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, 16, 1319-1331. [Link]

-

Aslam, M. (2016). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 7, 32-38. [Link]

-

Patsnap. (2024). What is the mechanism of Phenacetin? Patsnap Synapse. [Link]

-

ResearchGate. (n.d.). Paracetamol (Acetaminophen): Mechanisms of action. [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

-

Tallarida, R. J., et al. (2021). TRPA1, TRPV1, and Caffeine: Pain and Analgesia. MDPI. [Link]

-

JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. [Link]

-

University of California, Riverside. (n.d.). The Synthesis of Phenacetin from Acetaminophen. [Link]

-

Ségaliny, A. I., et al. (2024). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS, 121(24), e2318022121. [Link]

-

Wikipedia. (n.d.). Hot plate test. [Link]

-

Ayoub, S. S. (2021). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Temperature, 8(4), 351-371. [Link]

-

Vilela, C. A. F., et al. (2015). TRP Channels and Pain. TRP Channels in Drug Discovery. [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. [Link]

-

Pharmacally. (2024). The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. [Link]

- Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.

-

Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(1), 123-136. [Link]

-

Ballo, F. K., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 34-42. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). [Link]

-

Kapetanović, I. M., & Mieyal, J. J. (1979). Inhibition of acetaminophen-induced hepatotoxicity by phenacetin and its alkoxy analogs. The Journal of Pharmacology and Experimental Therapeutics, 209(1), 25–30. [Link]

-

Santos, A. R., et al. (1998). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 31(9), 1201-1207. [Link]

-

Ayoub, S. S., et al. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. Journal of Pain Research, 10, 2703–2709. [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

Corder, G., et al. (2018). TRPV1 regulates opioid analgesia during inflammation. bioRxiv. [Link]

-

ResearchGate. (n.d.). Paracetamol: Update on its Analgesic Mechanism of Action. [Link]

-

Wikipedia. (n.d.). Phenacetin. [Link]

-

Vermeulen, N. P., et al. (1992). 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. European Journal of Medicinal Chemistry, 27(9), 901-913. [Link]

-

Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. [Link]

-

PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. [Link]

-

International Association for the Study of Pain. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. [Link]

-

ResearchGate. (n.d.). Phenacetin and Paracetamol. [Link]

-

Frontiers. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. [Link]

-

PubChem. (n.d.). Acetamide, N-(4-(phenylthio)phenyl)-. [Link]

-

PubChem. (n.d.). N4-Acetylsulfamerazine. [Link]

-

Kumar, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14713. [Link]

Sources

- 1. Phenacetin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Phenacetin? [synapse.patsnap.com]

- 3. dovepress.com [dovepress.com]

- 4. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasp-pain.org [iasp-pain.org]

- 7. TRP Channels and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. pnas.org [pnas.org]

- 11. pharmacally.com [pharmacally.com]

- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academicjournals.org [academicjournals.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hot plate test - Wikipedia [en.wikipedia.org]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. In-Vivo Models for Management of Pain [scirp.org]

- 20. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

Application Notes and Protocols for N-(4-acetamidophenyl)-2-ethoxyacetamide in Cell Culture

Introduction: A Rational Approach to a Novel Acetamide Derivative

N-(4-acetamidophenyl)-2-ethoxyacetamide is a synthetic compound belonging to the acetamide class of molecules. Its structural similarity to the well-characterized, albeit now largely withdrawn, analgesic phenacetin, and by extension to its primary active metabolite, acetaminophen (paracetamol), provides a logical and scientifically grounded starting point for investigating its potential applications in cell culture. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to explore the biological activities of this novel compound. We will delve into its hypothesized metabolic fate, potential mechanisms of action, and provide detailed, field-proven protocols for its characterization in various in vitro systems. Our approach is rooted in established principles of pharmacology and cell biology, leveraging the extensive knowledge of related compounds to pave a rational path for the investigation of N-(4-acetamidophenyl)-2-ethoxyacetamide.

Hypothesized Metabolic Pathways and Biological Activities

The structural backbone of N-(4-acetamidophenyl)-2-ethoxyacetamide suggests several potential biological activities and metabolic pathways that warrant investigation.

Metabolic Activation and Potential for Cytotoxicity

Given its structural similarity to phenacetin, it is highly probable that N-(4-acetamidophenyl)-2-ethoxyacetamide undergoes metabolic activation in vitro, particularly in cell lines expressing cytochrome P450 (CYP) enzymes, such as primary hepatocytes or the HepG2 cell line. The primary metabolic pathways for phenacetin involve O-deethylation to form acetaminophen[1][2]. Subsequently, a minor but critical percentage of acetaminophen is oxidized by CYP enzymes, predominantly CYP2E1 and CYP1A2, to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[3][4].

NAPQI is known to be a primary mediator of acetaminophen-induced hepatotoxicity. Its toxicity stems from its ability to deplete cellular stores of glutathione (GSH), a critical antioxidant, and to form covalent adducts with cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death[5][6][7][8]. Therefore, a key initial area of investigation for N-(4-acetamidophenyl)-2-ethoxyacetamide is its potential to generate NAPQI and induce cytotoxicity in metabolically competent cells.

Hypothesized Metabolic Activation of N-(4-acetamidophenyl)-2-ethoxyacetamide

Caption: Hypothesized metabolic pathway of N-(4-acetamidophenyl)-2-ethoxyacetamide.

Potential Therapeutic Applications

Beyond its potential for metabolic activation, the acetamide and phenoxyacetamide structural motifs are present in a wide array of biologically active compounds. This suggests that N-(4-acetamidophenyl)-2-ethoxyacetamide could possess therapeutic properties worth exploring.

-

Anti-inflammatory and Antioxidant Activity: Numerous acetamide and phenoxyacetamide derivatives have been reported to exhibit significant anti-inflammatory and antioxidant properties[9][10][11][12]. These effects are often mediated through the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory signaling pathways.

-

Anticancer Properties: Certain phenoxyacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including liver cancer (HepG2) cells[13]. The proposed mechanisms often involve the induction of apoptosis.

-

Antibacterial Activity: Some novel acetamide derivatives have shown potential as antibacterial agents, including the ability to inhibit biofilm formation[14].

Experimental Protocols for In Vitro Characterization

The following protocols are designed to provide a comprehensive in vitro characterization of N-(4-acetamidophenyl)-2-ethoxyacetamide. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.

Protocol 1: Assessment of In Vitro Cytotoxicity

This protocol aims to determine the concentration-dependent cytotoxicity of N-(4-acetamidophenyl)-2-ethoxyacetamide in both metabolically active (HepG2) and less metabolically active (e.g., HEK293) cell lines.

Materials:

-

N-(4-acetamidophenyl)-2-ethoxyacetamide (dissolved in a suitable solvent, e.g., DMSO)

-

HepG2 and HEK293 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of N-(4-acetamidophenyl)-2-ethoxyacetamide in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curves and determine the IC50 (half-maximal inhibitory concentration) values.

Expected Outcome and Interpretation: A significantly lower IC50 value in HepG2 cells compared to HEK293 cells would suggest that the cytotoxicity is mediated by metabolic activation.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the in vitro cytotoxicity of the compound.

Protocol 2: In Vitro Metabolism Studies

This protocol aims to identify the metabolites of N-(4-acetamidophenyl)-2-ethoxyacetamide using primary human hepatocytes or liver microsomes.

Materials:

-

Cryopreserved primary human hepatocytes or human liver microsomes

-

N-(4-acetamidophenyl)-2-ethoxyacetamide

-

NADPH regenerating system (for microsomes)

-

Hepatocyte culture medium

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Hepatocytes: Thaw and plate primary human hepatocytes according to the supplier's instructions. After stabilization, treat the cells with N-(4-acetamidophenyl)-2-ethoxyacetamide at a non-toxic concentration. Collect cell culture supernatant at different time points (e.g., 0, 1, 4, 24 hours).

-

Microsomes: Prepare an incubation mixture containing human liver microsomes, N-(4-acetamidophenyl)-2-ethoxyacetamide, and buffer. Initiate the reaction by adding the NADPH regenerating system. Stop the reaction at various time points by adding cold acetonitrile.

-

-

Sample Preparation: Centrifuge the samples to pellet proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent compound and potential metabolites (e.g., acetaminophen).

-

Data Analysis: Determine the rate of disappearance of the parent compound and the formation of metabolites over time.

Expected Outcome and Interpretation: The identification of acetaminophen as a metabolite would support the hypothesis of O-dealkylation. The rate of metabolism can be used to predict in vivo clearance.

Protocol 3: Assessment of Antioxidant Activity

This protocol evaluates the ability of N-(4-acetamidophenyl)-2-ethoxyacetamide to scavenge free radicals and reduce intracellular ROS.

Materials:

-

J774.A1 macrophage cell line

-

N-(4-acetamidophenyl)-2-ethoxyacetamide

-

Lipopolysaccharide (LPS) or tert-Butyl hydroperoxide (tBOH) to induce oxidative stress

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye

-

Fluorescence plate reader

Procedure:

-

Cell Seeding and Treatment: Seed J774.A1 cells in a black, clear-bottom 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of N-(4-acetamidophenyl)-2-ethoxyacetamide for 1-2 hours.

-

ROS Induction: Induce oxidative stress by adding LPS or tBOH to the wells. Include a positive control for antioxidant activity (e.g., N-acetylcysteine).

-

DCFH-DA Staining: Add DCFH-DA to each well and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

-